CID 66586067

描述

属性

Key on ui mechanism of action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). |

|---|---|

CAS 编号 |

80382-23-6 |

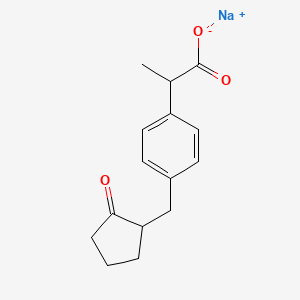

分子式 |

C15H18NaO3 |

分子量 |

269.29 g/mol |

IUPAC 名称 |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18); |

InChI 键 |

IEPGDDWZDRJSIT-UHFFFAOYSA-N |

手性 SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |

规范 SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na] |

外观 |

Solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

156-S 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid 2-OCPPP CS 600 CS-600 loxoprofen loxoprofen alcohol loxoprofen sodium dihydrate loxoprofen sodium, (R*,S*)-isomer sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate sodium loxoprofen |

产品来源 |

United States |

准备方法

Cyclopentanone Intermediate Route

Patent CN106699559B outlines a multi-step synthesis starting from 4-methylacetophenone . The route involves:

- Reduction : Sodium borohydride reduces 4-methylacetophenone to a secondary alcohol.

- Chlorination : Thionyl chloride converts the alcohol to a chlorinated intermediate.

- Cyanation : A phase-transfer catalyst facilitates cyanide substitution.

- Esterification and Condensation : Sequential reactions with methanol and 2-ethoxycarbonylcyclopentanone yield the final product.

This pathway, though versatile, requires seven steps and achieves lower overall yields (~70%) due to intermediate purification losses.

Dimethyl Adipate Ring-Closure Method

A patented method (CN105218351A) utilizes dimethyl adipate as a starting material. Key steps include:

- Base-Induced Cyclization : Sodium metal in toluene promotes ring closure to form methyl 2-oxocyclopentylcarboxylate.

- Bromination and Esterification : Bromine addition and subsequent methanol esterification yield key intermediates.

- Decarboxylation : Hydrobromic acid in acetic acid removes carboxyl groups to generate loxoprofen acid.

This route emphasizes solvent selection (e.g., toluene, methanol) to balance reaction efficiency and recovery costs.

Comparative Analysis of Preparation Methods

Key Findings :

- The sodium bicarbonate method () outperforms others in yield (93.4%) and purity (99.93%) due to controlled pH and reduced side reactions.

- Traditional alkaline hydrolysis () remains viable but requires rigorous post-processing to remove residual NaOH.

- Multi-step routes (,) offer synthetic flexibility but suffer from complexity and lower yields.

Degradation Impurity Considerations

Recent studies (CN114436824A) identify 2-(4-((2-cyclopenten-1-onyl)methyl)phenyl)propionic acid as a primary oxidative degradation impurity. Its formation is mitigated by:

- Avoiding prolonged exposure to oxygen during synthesis.

- Using antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures.

化学反应分析

反应类型

洛索洛芬经历了几种类型的化学反应,包括:

氧化: 洛索洛芬可以被氧化形成羟基化代谢物.

还原: 该化合物在肝脏中被羰基还原酶还原为其活性反式醇代谢物.

取代: 洛索洛芬可以发生取代反应形成各种衍生物.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物.

还原: 还原通常由羰基还原酶等酶催化.

主要形成的产物

羟基化代谢物: 在氧化反应过程中形成.

反式醇代谢物: 还原过程中形成的洛索洛芬活性形式.

各种衍生物: 通过取代反应形成.

科学研究应用

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

- Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .

- Anti-inflammatory : Effective in reducing inflammation in various conditions.

- Antipyretic : Capable of lowering fever.

Pain Management

Loxoprofen sodium is primarily used to manage acute and chronic pain conditions, including:

- Acute Low Back Pain : A clinical trial demonstrated that loxoprofen sodium (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .

- Chronic Inflammatory Pain : A study involving 60 patients treated with loxoprofen sodium hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

Loxoprofen sodium has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of loxoprofen sodium has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

Loxoprofen sodium has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

- Common side effects include mild gastrointestinal discomfort.

- Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with loxoprofen sodium hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of loxoprofen sodium on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

作用机制

相似化合物的比较

Pharmacokinetic Profile

Loxoprofen sodium follows two-compartment pharmacokinetics with rapid absorption (Tmax: ~25–30 minutes) and a half-life (t1/2) of ~92–94 minutes in immediate-release formulations . Its sustained-release formulations, such as gastroretentive mini-tablets, extend drug release up to 24 hours, achieving a simulated half-life of ~25 months under optimized conditions . Key parameters include:

| Parameter | Immediate-Release (60 mg) | Sustained-Release (120 mg) |

|---|---|---|

| Cmax (µg/mL) | 6.40–6.60 | Simulated: 8.2–8.5 |

| Tmax (min) | 23.5–25.0 | 180–240 |

| AUCt (µg·min/mL) | 596.97–598.78 | Simulated: 1,200–1,300 |

| Bioavailability | 101.2% (relative) | ~85–90% (predicted) |

Prodrug Activation

Unlike ibuprofen or naproxen, loxoprofen requires metabolic activation to its trans-OH form, which minimizes direct gastrointestinal (GI) irritation and enhances safety .

Comparison with Similar NSAIDs

Efficacy in Pain Management

Formulation Advantages

Oral vs. Transdermal Delivery

| Parameter | Oral Tablet (LOX-O) | Transdermal Patch (LOX-T) |

|---|---|---|

| Tmax (h) | 0.5–1.0 | 6–8 |

| Systemic Exposure | High | Low (localized delivery) |

| Adverse Events | GI discomfort (10–15% cases) | Skin irritation (5–8% cases) |

| Efficacy | Non-inferior to LOX-T | Equivalent pain relief in myalgia |

Sustained-Release Innovations

Loxoprofen sodium’s sustained-release formulations (e.g., ethocel-based mini-tablets) achieve 24-hour drug release with <10% deviation in dissolution profiles across manufacturers, ensuring consistent therapeutic effects .

生物活性

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of loxoprofen sodium, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Loxoprofen sodium functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

- Selective COX Inhibition : Studies indicate that loxoprofen sodium shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .

- Reduction of Oxidative Stress : Research demonstrates that loxoprofen sodium can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

Loxoprofen sodium has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

- Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a loxoprofen sodium hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .

- Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .

- Long-term Effects on Nocturia : A study examined the long-term effects of loxoprofen sodium on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of loxoprofen sodium:

Safety Profile

While loxoprofen sodium is generally well-tolerated, some adverse effects have been reported:

常见问题

Q. Q1. What is the molecular mechanism of loxoprofen sodium as a COX inhibitor, and how does its selectivity for COX-1 vs. COX-2 influence experimental outcomes?

A1. Loxoprofen sodium is a non-selective cyclooxygenase (COX) inhibitor with IC50 values of 6.5 μM for COX-1 and 13.5 μM for COX-2 in human whole blood assays . Its preferential inhibition of COX-1 over COX-2 may explain its stronger anti-inflammatory effects in tissues with high COX-1 expression, such as the gastrointestinal tract. Researchers should consider these selectivity ratios when designing studies comparing loxoprofen with selective COX-2 inhibitors (e.g., lumiracoxib, COX-2 IC50 = 0.06 μM) . Methodologically, in vitro assays using human whole blood or cell lines (e.g., macrophages) are recommended to quantify COX inhibition kinetics under controlled conditions .

Q. Q2. How should researchers validate the purity of loxoprofen sodium in pharmaceutical formulations, and what analytical methods are most robust?

A2. High-performance liquid chromatography (HPLC) with UV detection (220 nm) is the gold standard for quantifying loxoprofen sodium and its impurities. A validated method using a C18 column (e.g., Intersil ODS-3) with a gradient elution of potassium dihydrogen phosphate (pH 4.5) and acetonitrile achieves baseline separation of loxoprofen from five known impurities (resolution >1.5) . Key validation parameters include:

- Linearity : 30–90 μg/mL (r > 0.9998)

- Recovery : 99.00–99.87% (RSD = 0.33%)

- Detection limit : 0.3 μg/mL

Advanced Research Questions

Q. Q3. How can contradictory data on loxoprofen’s anti-atherosclerotic effects be resolved, given its dual role in inflammation modulation?

A3. Preclinical studies report conflicting results: loxoprofen reduces atherosclerosis in mice (4 mg/kg/day, 8 weeks) by suppressing inflammatory cytokines (e.g., IL-1β, TNF-α) , yet its COX-1 inhibition may elevate cardiovascular risk in long-term use. To reconcile this, researchers should:

Control for dosage : Lower doses (e.g., 4 mg/kg) may favor anti-inflammatory effects without significant COX-2 suppression.

Assess tissue-specific COX expression : Atherosclerotic plaques exhibit elevated COX-2; loxoprofen’s weak COX-2 inhibition may limit efficacy in advanced lesions.

Combine biomarkers : Measure prostaglandin E2 (PGE2) levels (COX-2 activity) and thromboxane B2 (TXB2, COX-1 activity) in plasma .

Q. Q4. What experimental strategies mitigate variability in impurity profiling during stability studies of loxoprofen sodium tablets?

A4. Degradation impurities like 2-[(4-acetylphenyl)methyl]cyclopentanone (Impurity I) arise under high humidity (92.5% RH) and are exacerbated by hydrophilic excipients (e.g., mannitol, sodium starch glycolate) . To standardize results:

- Stress testing : Expose tablets to 60°C/92.5% RH for 14 days and monitor impurity I via HPLC .

- Excipient compatibility : Avoid hygroscopic excipients; use anhydrous calcium phosphate instead of hydrated forms .

- Packaging : Aluminum foil bags with desiccants reduce moisture uptake compared to standard blister packs .

Q. Q5. How can researchers optimize in vitro models to study loxoprofen’s effects on osteoclastogenesis and apical root resorption?

A5. In orthodontic studies, loxoprofen’s inhibition of RANKL and M-CSF in periodontal ligament cells under mechanical stress (e.g., 10 kPa compressive force) requires:

- Cell culture : Use human periodontal ligament fibroblasts treated with 100 μM loxoprofen sodium for 48 hours .

- Gene expression analysis : Quantify COX-1, COX-2, IL-1β, and TNF-α via RT-qPCR with primers validated against housekeeping genes (e.g., GAPDH) .

- Functional assays : Combine with TRAP staining to quantify osteoclast activity .

Methodological Challenges

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in loxoprofen pharmacokinetic studies?

A6. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in parameters like Cmax and AUC. For example:

Q. Q7. How should researchers address batch-to-batch variability in loxoprofen sodium tablet formulations during preclinical trials?

A7. Implement quality-by-design (QbD) principles:

Critical quality attributes (CQAs) : Dissolution rate (≥85% in 30 min), impurity I ≤0.1% .

Process parameters : Granulation time, compression force.

Analytical tools : Near-infrared spectroscopy (NIRS) for real-time monitoring of tablet hardness and moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。